molecular formula C8H15ClO B13214144 6-Chloro-2,2-dimethylhexan-3-one

6-Chloro-2,2-dimethylhexan-3-one

Cat. No.: B13214144
M. Wt: 162.66 g/mol
InChI Key: GURHBCXLSLBJAD-UHFFFAOYSA-N
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Description

6-Chloro-2,2-dimethylhexan-3-one is an organic compound with the molecular formula C8H15ClO It is a chlorinated ketone, characterized by the presence of a chlorine atom attached to the sixth carbon of a hexane chain, which also contains a ketone group at the third carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2,2-dimethylhexan-3-one can be achieved through several methods. One common approach involves the chlorination of 2,2-dimethylhexan-3-one. This reaction typically requires the use of chlorine gas (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products and waste. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2,2-dimethylhexan-3-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) can be used to replace the chlorine atom.

Major Products Formed

    Oxidation: Carboxylic acids or esters.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-2,2-dimethylhexan-3-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-2,2-dimethylhexan-3-one depends on its specific application. In chemical reactions, the chlorine atom and the ketone group play crucial roles in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved can vary widely based on the context of its use, such as in enzymatic reactions or synthetic processes.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethylhexan-3-one: Lacks the chlorine atom, resulting in different reactivity and applications.

    6-Bromo-2,2-dimethylhexan-3-one: Similar structure but with a bromine atom instead of chlorine, leading to different chemical properties.

    2,2-Dimethylhexan-3-ol:

Uniqueness

6-Chloro-2,2-dimethylhexan-3-one is unique due to the presence of both a chlorine atom and a ketone group, which confer distinct chemical properties and reactivity. This combination makes it valuable for specific synthetic applications and research studies.

Properties

Molecular Formula

C8H15ClO

Molecular Weight

162.66 g/mol

IUPAC Name

6-chloro-2,2-dimethylhexan-3-one

InChI

InChI=1S/C8H15ClO/c1-8(2,3)7(10)5-4-6-9/h4-6H2,1-3H3

InChI Key

GURHBCXLSLBJAD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)CCCCl

Origin of Product

United States

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